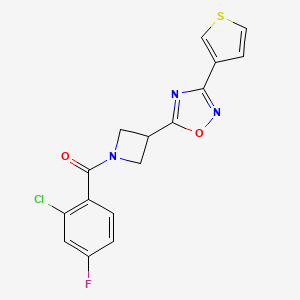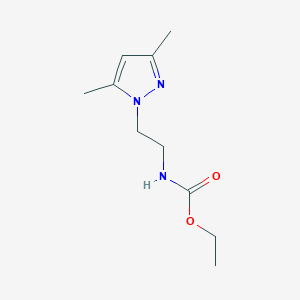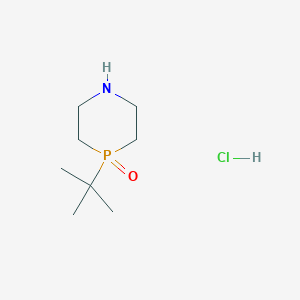![molecular formula C8H9NO B2355422 (1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile CAS No. 2413847-29-5](/img/structure/B2355422.png)
(1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of these compounds in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Applications De Recherche Scientifique
Photocycloaddition Reactions
(1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile has been studied in the context of photocycloaddition reactions. For instance, Andresen and Margaretha (1995) explored its reactivity in irradiation experiments with 2,3-dimethylbut-2-ene, leading to the formation of various bicyclic and tricyclic compounds (Andresen & Margaretha, 1995).
Chiral Synthesis Applications
The compound is also relevant in the synthesis of chiral cyclobutane derivatives, as investigated by Hoffmann, Scharf, and Runsink (1989). They studied the diastereoselectivity in photochemical reactions involving similar bicyclic structures (Hoffmann, Scharf, & Runsink, 1989).
Role in Synthesis of Elemanoids
Kato et al. (1990) described the transformation of a related compound, (1R,5S)-3-Phenylsulfenyl-6,6-dimethylbicyclo[3.1.1]heptanone, into a key intermediate for the chiral synthesis of elemanoids (Kato et al., 1990).
Asymmetric Addition in Organic Synthesis
Hayashi et al. (2003) used a similar bicyclic compound as a chiral ligand in asymmetric additions, demonstrating its potential in stereoselective synthetic processes (Hayashi, Ueyama, Tokunaga, & Yoshida, 2003).
Structural Analysis and Intramolecular Bonding
Boeyens, Denner, and Michael (1984) conducted structural analysis on a related bicyclic compound with intramolecular hydrogen bonding, providing insights into the molecular configuration of these types of compounds (Boeyens, Denner, & Michael, 1984).
Synthesis of Bicyclic Carbonitriles
Research by De Blieck and Stevens (2011) focused on synthesizing a variety of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles, highlighting the versatility of these bicyclic structures in organic synthesis (De Blieck & Stevens, 2011).
Propriétés
IUPAC Name |
(1R,5S)-4-oxobicyclo[3.2.0]heptane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-5-8-3-1-6(8)7(10)2-4-8/h6H,1-4H2/t6-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOMLTHJAVJEHS-SVRRBLITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1C(=O)CC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2([C@H]1C(=O)CC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![N-(2-methoxyethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2355341.png)

![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2355343.png)



![(Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2355349.png)



![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2355356.png)
![2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide](/img/structure/B2355357.png)
![9-(tert-Butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2355360.png)
